molecular formula C7H14ClNO3 B13490323 Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride

Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride

Cat. No.: B13490323
M. Wt: 195.64 g/mol
InChI Key: JOFXTHZQMKDCHE-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride is an organic compound with the molecular formula C7H13NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride typically involves the reaction of 3-methoxyazetidine with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Hydrolysis: 3-methoxyazetidine-3-carboxylic acid and methanol.

    Substitution: Various substituted azetidine derivatives.

    Oxidation: Oxidized azetidine derivatives with additional functional groups.

Scientific Research Applications

Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(azetidin-3-yl)acetate hydrochloride
  • Methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride
  • Methyl azetidine-3-carboxylate hydrochloride

Uniqueness

Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride is unique due to the presence of the methoxy group on the azetidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl 2-(3-methoxyazetidin-3-yl)acetate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-10-6(9)3-7(11-2)4-8-5-7;/h8H,3-5H2,1-2H3;1H

InChI Key

JOFXTHZQMKDCHE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CNC1)OC.Cl

Origin of Product

United States

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